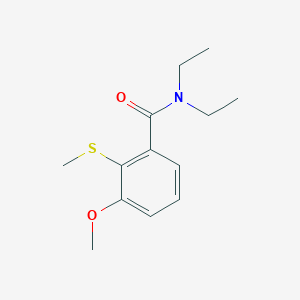
2-(2,2,2-Tribromoacetamido)ethyl 2-methylprop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,2,2-Tribromoacetamido)ethyl 2-methylprop-2-enoate is an organic compound that features a tribromoacetamido group attached to an ethyl chain, which is further connected to a 2-methylprop-2-enoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Tribromoacetamido)ethyl 2-methylprop-2-enoate typically involves the reaction of 2-(2,2,2-tribromoacetamido)ethanol with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
- Dissolve 2-(2,2,2-tribromoacetamido)ethanol in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add methacryloyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product using an organic solvent such as ethyl acetate.
- Purify the product by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to ensure the purity of the final product.
化学反应分析
Types of Reactions
2-(2,2,2-Tribromoacetamido)ethyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Substitution Reactions: The tribromoacetamido group can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Addition Reactions: The double bond in the 2-methylprop-2-enoate moiety can undergo addition reactions with electrophiles such as halogens and hydrogen halides.
Polymerization: The compound can undergo free radical polymerization to form polymers with unique properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include thiols, amines, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Addition Reactions: Reagents such as bromine (Br2) or hydrogen bromide (HBr) are used. Reactions are often carried out at room temperature or slightly elevated temperatures.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate free radical polymerization. Reactions are conducted under inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atoms.
Addition Reactions: Products include dibromo or monobromo derivatives depending on the reagent used.
Polymerization: Products include homopolymers or copolymers with varying molecular weights and properties.
科学研究应用
2-(2,2,2-Tribromoacetamido)ethyl 2-methylprop-2-enoate has several scientific research applications:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties such as flame retardancy and thermal stability.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Explored for its antimicrobial properties and potential use in the development of new antibiotics.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
作用机制
The mechanism of action of 2-(2,2,2-Tribromoacetamido)ethyl 2-methylprop-2-enoate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with nucleophilic sites on proteins and enzymes, leading to the modification of their activity.
Pathways Involved: The tribromoacetamido group can undergo hydrolysis to release bromine atoms, which can act as antimicrobial agents by disrupting cellular processes in microorganisms.
相似化合物的比较
Similar Compounds
2-(2,2,2-Trichloroacetamido)ethyl 2-methylprop-2-enoate: Similar structure but with chlorine atoms instead of bromine. It has different reactivity and applications.
2-(2,2,2-Trifluoroacetamido)ethyl 2-methylprop-2-enoate:
2-(2,2,2-Tribromoacetamido)ethyl acrylate: Similar structure but with an acrylate moiety instead of a methacrylate. It has different polymerization behavior and applications.
Uniqueness
2-(2,2,2-Tribromoacetamido)ethyl 2-methylprop-2-enoate is unique due to the presence of the tribromoacetamido group, which imparts specific chemical reactivity and properties. The combination of the tribromoacetamido group with the 2-methylprop-2-enoate moiety allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
属性
CAS 编号 |
503047-34-5 |
|---|---|
分子式 |
C8H10Br3NO3 |
分子量 |
407.88 g/mol |
IUPAC 名称 |
2-[(2,2,2-tribromoacetyl)amino]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H10Br3NO3/c1-5(2)6(13)15-4-3-12-7(14)8(9,10)11/h1,3-4H2,2H3,(H,12,14) |
InChI 键 |
MRCRNWHKBCGQQJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C(=O)OCCNC(=O)C(Br)(Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


propanedioate](/img/structure/B14228060.png)
![5H-Indeno[1,2-c]pyridazin-5-one, 3-(1H-imidazol-1-ylmethyl)-](/img/structure/B14228065.png)
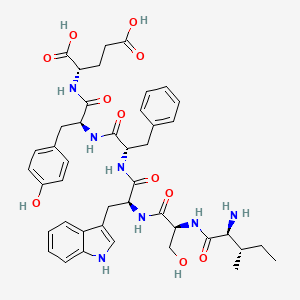
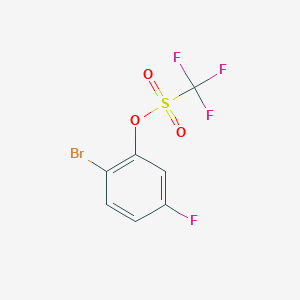
![1-[4-(Tridecafluorohexyl)phenyl]pyridin-4(1H)-one](/img/structure/B14228086.png)

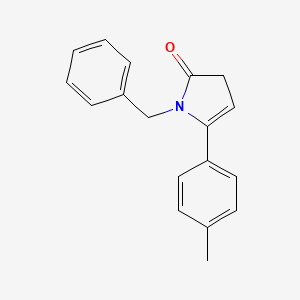
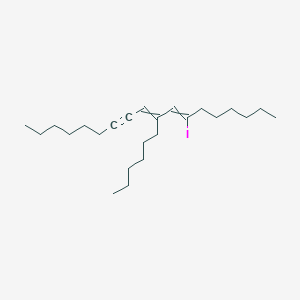
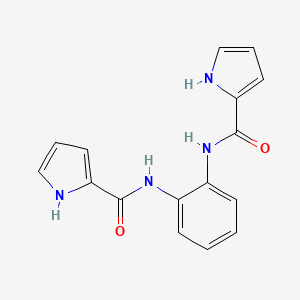
![3-[1-(4-Methoxyphenyl)ethyl]pentane-2,4-dione](/img/structure/B14228122.png)
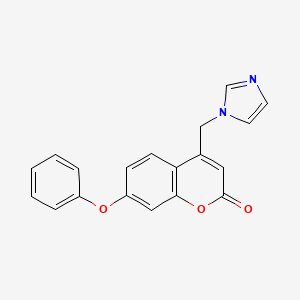
![Piperidine, 1-[(2,2-dimethylcyclopropyl)acetyl]-](/img/structure/B14228132.png)

